molecular formula C12H12N4 B043361 2-Amino-3,4-dimethylimidazo(4,5-F)quinoline CAS No. 77094-11-2

2-Amino-3,4-dimethylimidazo(4,5-F)quinoline

Cat. No.: B043361
CAS No.: 77094-11-2
M. Wt: 212.25 g/mol
InChI Key: GMGWMIJIGUYNAY-UHFFFAOYSA-N
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Description

2-amino-3,4-dimethylimidazo(4,5-f)quinoline appears as pale orange crystalline solid or light yellow powder. (NTP, 1992)
MeIQ is an aminoquinoline.
MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
See also: Beef (part of);  Chicken, cooked (part of);  Chum salmon, cooked (part of) ... View More ...

Mechanism of Action

Target of Action

The primary target of 2-Amino-3,4-dimethylimidazo(4,5-F)quinoline (MeIQ) is the cytochrome P450 from the IA subfamily . This enzyme family plays a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

MeIQ interacts with its target, cytochrome P450, in a complex manner. It has been found to both induce and inhibit this enzyme . MeIQ, by itself, induces cytochrome P450 from the IA subfamily but is a weak inducer compared to 3-methylcholanthrene . In both chick and rat hepatocytes in culture, meiq decreased the amount of 3-methylcholanthrene-induced ethoxyresorufin deethylase activity, which is catalyzed by cytochrome p450 ia .

Biochemical Pathways

The interaction of MeIQ with cytochrome P450 affects several biochemical pathways. In hepatic microsomes from methylcholanthrene-treated chicks and rats, MeIQ was a competitive inhibitor of both ethoxyresorufin deethylase activity, a reaction catalyzed mainly by rodent cytochrome P450 IA1, and uroporphyrinogen oxidation, a reaction catalyzed by rodent P450 IA2 .

Result of Action

The molecular and cellular effects of MeIQ’s action are significant. It has been found to induce DNA damage and gene mutation in rodent cells in vitro and gene mutation in insects . It also induces DNA damage and mutation in bacteria . MeIQ can be metabolized by human liver microsomes to a species that damages bacterial DNA .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MeIQ. For instance, it is sensitive to light and air . It is also slightly water-soluble , which may affect its distribution and action in the body. More research is needed to fully understand how environmental factors influence the action of MeIQ.

Biochemical Analysis

Biochemical Properties

2-Amino-3,4-dimethylimidazo(4,5-F)quinoline can induce and inhibit cytochrome P450 from the IA subfamily . It is a weak inducer compared to 3-methylcholanthrene . It decreases the amount of 3-methylcholanthrene-induced ethoxyresorufin deethylase activity, which is catalyzed by cytochrome P450 IA .

Cellular Effects

This compound has been found to induce DNA damage and gene mutation in rodent cells in vitro . It also induces DNA damage and mutation in bacteria .

Molecular Mechanism

This compound can be metabolized by human liver microsomes to a species that damages bacterial DNA . In hepatic microsomes from methylcholanthrene-treated chicks and rats, it was found to be a competitive inhibitor of both ethoxyresorufin deethylase activity, a reaction catalyzed mainly by rodent cytochrome P450 IA1, and uroporphyrinogen oxidation, a reaction catalyzed by rodent P450 IA2 .

Temporal Effects in Laboratory Settings

This compound is sensitive to light and air . It is slightly water soluble and is rapidly degraded by dilute hypochlorite .

Dosage Effects in Animal Models

In animal models, dietary administration of this compound induces tumor formation in a dose-dependent manner . It has been found to induce hepatocellular adenomas and carcinomas in female mice, and papillomas and squamous-cell carcinomas of the forestomach in animals of each sex .

Metabolic Pathways

It is known that it can be metabolized by human liver microsomes .

Subcellular Localization

It is known to bind to DNA , suggesting that it may localize to the nucleus of cells.

Properties

IUPAC Name

3,4-dimethylimidazo[4,5-f]quinolin-2-amine
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InChI

InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)
Source PubChem
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InChI Key

GMGWMIJIGUYNAY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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DSSTOX Substance ID

DTXSID6020800
Record name MeIQ
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Molecular Weight

212.25 g/mol
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Physical Description

2-amino-3,4-dimethylimidazo(4,5-f)quinoline appears as pale orange crystalline solid or light yellow powder. (NTP, 1992), Pale orange or light yellow solid; [CAMEO], Solid
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline
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Solubility

Slightly soluble (NTP, 1992)
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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Mechanism of Action

The heterocyclic amines (HCAs) are a family of mutagenic/carcinogenic compounds produced during the pyrolysis of creatine, amino acids, and proteins. The major subclass of HCAs found in the human diet comprise the aminoimidazoazaarenes (AIAs) 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). All, except DiMeIQx, have been shown to be carcinogenic in animals ... It is now known that metabolic activation leading to the formation of DNA adducts is critical for mutagenicity and carcinogenicity of these compounds. All of the AIAs studied adduct to the guanine base, the major adduct being formed at the C8 position. Two AIAs, IQ and MeIQx, also form minor adducts at the N2 position of guanine. A growing body of literature has reported on the mutation spectra induced by AIA-guanine adducts. Studies of animal tumors induced by AIAs have begun to relate AIA-DNA adduct-induced mutagenic events with the mutations found in critical genes associated with oncogenesis ...
Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Color/Form

Crystals

CAS No.

77094-11-2
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Melting Point

565 to 568 °F (NTP, 1992), 297 °C, 296 - 298 °C
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,4-dimethylimidazo(4,5-F)quinoline
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Reactant of Route 6
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